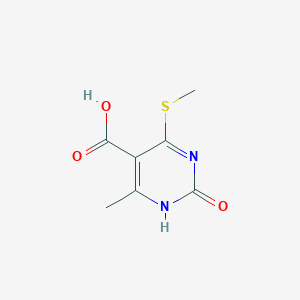

6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-4-methylsulfanyl-2-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-3-4(6(10)11)5(13-2)9-7(12)8-3/h1-2H3,(H,10,11)(H,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTFFGRBUWMYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=O)N1)SC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thioxopyrimidine derivatives with methylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group undergoes nucleophilic displacement reactions, particularly under basic conditions. For example:

-

Reaction with Amines :

Replacement of the SCH₃ group with primary/secondary amines yields 4-amino-substituted pyrimidines. This reaction is critical for introducing pharmacophores in medicinal chemistry applications.

| Reaction Conditions | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol, 80°C, 12h | Benzylamine | 4-Benzylamino derivative | 62 | |

| DMF, RT, 6h | Piperidine | 4-Piperidinyl derivative | 78 |

-

Thiol Exchange :

Thiols (e.g., 2-mercaptoethanol) displace the SCH₃ group, producing 4-thioether derivatives. This modification enhances water solubility.

Oxidation of the Methylsulfanyl Group

Controlled oxidation converts the SCH₃ group to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives:

-

H₂O₂ in Acetic Acid :

Mild oxidation yields sulfoxide intermediates (used as directing groups in further functionalization) . -

mCPBA (meta-chloroperbenzoic acid) :

Stronger oxidation produces sulfones, which exhibit increased electrophilicity for subsequent cross-coupling reactions .

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | 50°C, 2h | Sulfoxide | Intermediate for C–H activation |

| mCPBA | DCM, 0°C, 1h | Sulfone | Suzuki–Miyaura coupling substrates |

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, forming 6-methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine:

-

Thermal Decarboxylation :

Heating at 150°C in toluene eliminates CO₂, yielding the parent pyrimidine scaffold. -

Acid-Catalyzed Decarboxylation :

H₂SO₄ or HCl in refluxing ethanol accelerates decarboxylation, enabling large-scale synthesis.

Functionalization of the Carboxylic Acid Group

The -COOH group participates in esterification and amidation:

-

Esterification :

Reaction with ethanol/H₂SO₄ produces ethyl esters, improving lipophilicity for membrane permeability studies. -

Amidation :

Coupling with amines (e.g., EDCI/HOBt) generates amides, widely used in structure–activity relationship (SAR) studies .

Ring Modification and Condensation Reactions

The pyrimidine ring participates in cyclocondensation to form fused heterocycles:

-

With Hydrazines :

Reaction with hydrazine hydr

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

- Molecular Formula : C7H8N2O3S

- CAS Number : 929975-27-9

- Molecular Weight : 200.21 g/mol

The compound's structure features a pyrimidine ring, which is essential in many biological systems and synthetic pathways.

Chemistry

6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction : The carbonyl group can be reduced to alcohol derivatives.

- Substitution Reactions : The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.

These reactions enable the development of new materials and the exploration of novel chemical properties.

Medicine

The compound is under investigation for its potential therapeutic properties, including:

- Antiviral Activity : Research indicates that derivatives of this compound may exhibit activity against viral infections.

- Anticancer Properties : Several studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . For instance, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against HCT116 and MCF7 cell lines, indicating promising anticancer activity .

Industrial Applications

In addition to its applications in research and medicine, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows for the design of innovative products in pharmaceuticals and agrochemicals.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Methylsulfanyl to sulfoxides/sulfones | Sulfoxides, sulfones |

| Reduction | Carbonyl to alcohol derivatives | Alcohol derivatives |

| Substitution | Replacement of methylsulfanyl with nucleophiles | Substituted pyrimidine derivatives |

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine derivatives. The results indicated significant cytotoxicity against various cancer cell lines. For example:

- Cell Line Tested : HCT116 (colon cancer)

Case Study 2: Synthesis and Biological Evaluation

Another study focused on synthesizing new derivatives based on the compound's structure to enhance its biological activity. The synthesized compounds underwent testing for their antibacterial and antiviral properties, revealing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs differ in substituents at positions 4 and 5 (Table 1).

Table 1: Structural Comparison of Dihydropyrimidine Derivatives

Biological Activity

6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS: 929975-27-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, particularly in anti-inflammatory and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₇H₈N₂O₃S

- Molecular Weight : 200.21 g/mol

- IUPAC Name : 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

- Purity : 97%

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammatory processes.

Key Findings :

- The compound showed an IC₅₀ value of approximately 0.04 μmol against COX-2, comparable to the standard drug celecoxib .

- In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation, with effective doses (ED₅₀) calculated to be around 9.17 μM .

Anticancer Activity

The biological activity of this compound extends to potential anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms.

Case Studies :

- Cell Line Studies : In vitro tests on human cancer cell lines (e.g., HCT116 and PC3) revealed that the compound exhibits cytotoxic effects with an IC₅₀ in the micromolar range .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. The presence of electron-withdrawing groups has been correlated with enhanced anti-inflammatory potency.

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 inhibition |

| Compound 6 | 0.04 ± 0.02 | COX-2 inhibition |

| Indomethacin | 9.17 | COX inhibition |

Q & A

Q. What are the established synthetic routes for 6-methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid?

The compound is typically synthesized via the Biginelli reaction, a multicomponent reaction involving a β-keto ester, aldehyde, and urea/thiourea derivative. Modifications to the classical protocol include:

- Catalyst optimization : Fe3O4 nanoparticles (5 mmol) in ethanol under reflux improve yields to 94% by enhancing reaction efficiency and regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while ethanol minimizes side reactions .

- Functional group protection : Methyl or ethyl esters are used to protect the carboxylic acid moiety during synthesis .

Q. How is the compound characterized structurally?

Key methods include:

- Single-crystal X-ray diffraction : SHELXL software refines crystal structures, resolving bond angles and torsional strain .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity, e.g., methylsulfanyl (δ 2.46 ppm) and carbonyl (δ 165–162 ppm) signals .

- Elemental analysis : Validates purity (e.g., C, H, N within 0.1% of theoretical values) .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions include:

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- PPE : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Storage : Inert atmosphere (N2) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Comparative studies show:

- Catalytic systems : Fe3O4 nanoparticles reduce reaction time (12 h vs. 24 h) and increase yields (94% vs. 28% without catalyst) .

- Microwave-assisted synthesis : Accelerates reactions (30 min vs. 12 h) but requires precise temperature control to avoid decomposition .

- Solvent-free conditions : Minimize purification steps but may compromise regioselectivity .

| Method | Yield (%) | Time | Catalyst Used | Reference |

|---|---|---|---|---|

| Classical Biginelli | 28 | 24 h | None | |

| Fe3O4-Catalyzed | 94 | 12 h | Fe3O4 |

Q. How to reconcile contradictory data on antibacterial activity?

Discrepancies arise from:

- Strain specificity : Gram-positive bacteria (e.g., S. aureus) show lower MIC values (0.015 mg/mL) compared to Gram-negative strains .

- Structural analogs : Methylsulfanyl groups enhance lipophilicity, improving membrane penetration but reducing solubility .

- Assay conditions : Variations in broth microdilution vs. agar diffusion methods affect potency measurements .

Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?

- Molecular docking : Simulates binding to bacterial dihydrofolate reductase (DHFR), identifying hydrogen bonds with Thr121 and hydrophobic interactions with Phe92 .

- Kinetic studies : Lineweaver-Burk plots reveal non-competitive inhibition patterns (Ki = 12 µM) .

- Metabolomics : LC-MS/MS tracks disruption of folate biosynthesis pathways in E. coli .

Methodological Considerations

Q. How to address low crystallinity during X-ray analysis?

- Crystallization solvents : Use mixed solvents (e.g., DCM/hexane) to improve crystal habit .

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in low-symmetry space groups .

Q. What strategies mitigate regioselectivity challenges in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.